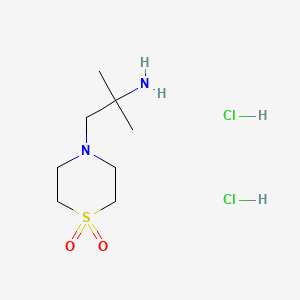

4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride

Description

4-(2-Amino-2-methylpropyl)-1lambda⁶-thiomorpholine-1,1-dione dihydrochloride (CAS: 1019361-15-9) is a thiomorpholine-derived compound characterized by a 1,1-dione core and a 2-amino-2-methylpropyl substituent at the 4-position. Its molecular formula is C₈H₂₀Cl₂N₂O₂S, with a molecular weight of 279.29 g/mol . The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. This compound is structurally distinguished by its branched alkylamine side chain, which may influence receptor binding, metabolic stability, and pharmacokinetics compared to analogs.

Properties

Molecular Formula |

C8H20Cl2N2O2S |

|---|---|

Molecular Weight |

279.23 g/mol |

IUPAC Name |

1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methylpropan-2-amine;dihydrochloride |

InChI |

InChI=1S/C8H18N2O2S.2ClH/c1-8(2,9)7-10-3-5-13(11,12)6-4-10;;/h3-7,9H2,1-2H3;2*1H |

InChI Key |

AHQYXGSRRIEHON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCS(=O)(=O)CC1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride typically involves the reaction of thiomorpholine with 2-amino-2-methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in an aqueous or organic solvent at controlled temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the uptake of amines by the brain, suggesting its interaction with amine transporters or receptors in the nervous system. This inhibition can alter neurotransmitter levels and neuronal signaling, potentially impacting behaviors or physiological processes regulated by neurotransmitters.

Comparison with Similar Compounds

4-(3-Aminopropyl)-1lambda⁶-thiomorpholine-1,1-dione Dihydrochloride

- Molecular Formula : C₇H₁₈Cl₂N₂O₂S

- Key Difference: Substitution at the 4-position with a linear 3-aminopropyl group instead of a branched 2-amino-2-methylpropyl group.

- Lower molecular weight (265.25 g/mol) may enhance diffusion across membranes compared to the target compound .

2-Ethyl-6-methyl-1lambda⁶-thiomorpholine-1,1-dione Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂S

- Key Difference : Substituents at the 2- and 6-positions (ethyl and methyl groups) instead of the 4-position.

- The smaller molecular weight (221.73 g/mol) and hydrophobic substituents may favor lipid solubility .

3-(Hydroxymethyl)-1lambda⁶-thiomorpholine-1,1-dione Hydrochloride

- Molecular Formula: C₅H₁₀ClNO₃S

- Key Difference: A hydroxymethyl group replaces the aminoalkyl side chain.

- Implications :

Structural and Functional Analysis

Table 1: Comparative Properties of Thiomorpholine-1,1-dione Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Salt Form |

|---|---|---|---|---|

| Target Compound | C₈H₂₀Cl₂N₂O₂S | 279.29 | 4-(2-Amino-2-methylpropyl) | Dihydrochloride |

| 4-(3-Aminopropyl) analog | C₇H₁₈Cl₂N₂O₂S | 265.25 | 4-(3-Aminopropyl) | Dihydrochloride |

| 2-Ethyl-6-methyl derivative | C₇H₁₆ClNO₂S | 221.73 | 2-Ethyl, 6-methyl | Hydrochloride |

| 3-(Hydroxymethyl) derivative | C₅H₁₀ClNO₃S | 207.66 | 3-Hydroxymethyl | Hydrochloride |

Key Observations:

Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to mono-hydrochloride analogs (e.g., 2-ethyl-6-methyl derivative) .

Bioactivity: The branched 2-amino-2-methylpropyl group may enhance binding to amine-recognizing enzymes or receptors, as seen in patented adamantane-trioxaspirodecane derivatives .

Metabolic Stability: Bulkier substituents (e.g., 2-methylpropyl) could reduce metabolic degradation compared to linear chains (e.g., 3-aminopropyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.